9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole
Description
Properties
CAS No. |
916144-60-0 |
|---|---|
Molecular Formula |
C27H16BrF2NO |
Molecular Weight |
488.3 g/mol |
IUPAC Name |
9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole |
InChI |
InChI=1S/C27H16BrF2NO/c28-18-5-10-21-22-11-12-25-23(26(22)31-24(21)15-18)13-14-27(32-25,16-1-6-19(29)7-2-16)17-3-8-20(30)9-4-17/h1-15,31H |
InChI Key |
HINPRGRAMMKQKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(C=CC3=C(O2)C=CC4=C3NC5=C4C=CC(=C5)Br)C6=CC=C(C=C6)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole typically involves multi-step organic reactions. One common approach is to start with a carbazole derivative and introduce the bromine and fluorophenyl groups through a series of substitution reactions. The dihydropyrano ring can be formed via cyclization reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the bromine atom or the carbazole core, resulting in debromination or hydrogenation products.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Debrominated or hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, carbazole derivatives have shown potential in various applications, including as antiviral, anticancer, and antimicrobial agents. This compound’s specific structure may contribute to its activity in these areas, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.
Industry
Industrially, the compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Natural Pyrano[3,2-a]carbazole Alkaloids
- Mahanimbine (3,5-dimethyl-3-(4-methylpent-3-en-1-yl)-3,11-dihydropyrano[3,2-a]carbazole): Isolated from Murraya koenigii, mahanimbine lacks halogen substituents but includes a prenyl side chain. Exhibits electrochemical activity with an oxidation peak at +1.05 V (vs. Ag/AgCl), enabling oxidative polymerization for optoelectronic applications . Biological activities include antioxidant and α-glucosidase inhibition, common among natural carbazoles .
Murrayamine-J and Isomurrayazoline :
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected Carbazole Derivatives
Key Observations:
Halogen Effects : Bromine and fluorine substituents enhance electronic properties (e.g., charge transport in semiconductors) compared to methyl or prenyl groups in natural analogues .
Thermal Stability: Pyrano[3,2-a]carbazoles with bulky substituents (e.g., tert-butyl) exhibit higher thermal stability, critical for device fabrication .
Synthetic Accessibility : The target compound’s synthesis likely involves Suzuki-Miyaura coupling or electrophilic substitution, similar to murrayamine-J , but with fluorophenyl boronic acids and bromination steps.
Biological Activity
9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is a complex organic compound belonging to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical structure of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole includes:
- Molecular Formula : C27H16BrF2NO
- Molecular Weight : 488.3 g/mol
- IUPAC Name : 9-bromo-3,3-bis(4-fluorophenyl)-11H-pyrano[3,2-a]carbazole
- CAS Number : 916144-60-0
This compound features a bromine atom and two fluorophenyl groups attached to a dihydropyrano ring fused to a carbazole core, contributing to its unique chemical characteristics and biological activities.
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various pathways. The presence of the bromine and fluorophenyl groups in 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole may enhance its interaction with molecular targets involved in cell proliferation and survival.
Antimicrobial Activity
Carbazoles are also recognized for their antimicrobial properties. The compound's structure suggests potential efficacy against various pathogens. In vitro studies have demonstrated that similar carbazole derivatives possess antibacterial and antifungal activities at low concentrations. The exact mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives has been documented in several studies. For example, certain N-substituted carbazoles have shown protective effects against glutamate-induced neuronal injury. This activity is often attributed to their antioxidative properties and ability to modulate neuroinflammatory responses.
The biological activity of 9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole is likely mediated through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor growth or microbial metabolism.
- Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell survival.
- Antioxidative Mechanisms : The presence of fluorine atoms could enhance the compound's ability to scavenge free radicals.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9H-Carbazole | Simple carbazole structure | Limited biological activity |
| 3,6-Dibromo-9H-carbazole | Two bromine atoms | Enhanced anticancer properties |
| 3,6-Difluoro-9H-carbazole | Two fluorine atoms | Potential neuroprotective effects |
| 9-Bromo-3,3-bis(4-fluorophenyl)-...carbazole | Unique bromine & fluorophenyl groups | Broad spectrum: anticancer, antimicrobial |
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that a related carbazole derivative inhibited tumor growth in xenograft models by inducing apoptosis through caspase activation.
- Neuroprotection : Research on N-substituted carbazoles revealed significant neuroprotective effects against oxidative stress in neuronal cell lines.
- Antimicrobial Evaluation : In vitro tests showed that compounds structurally similar to 9-Bromo-3,3-bis(4-fluorophenyl)-... exhibited MIC values comparable to standard antibiotics against Gram-positive and Gram-negative bacteria.
Q & A
Q. Advanced
- Palladium Catalysis : Enables mild C–C bond formation but may require stringent anhydrous conditions. Yields for carbazole intermediates range from 70–85% .
- Iron-Mediated Cyclization : Offers sustainability and higher functional group tolerance. For example, FeCl₃ promotes oxidative annulation with 90% efficiency in murrayacine synthesis .
- Lewis Acids (BF₃·Et₂O) : Critical for regioselective pyran ring formation; however, excess acid leads to byproducts (e.g., over-alkylation). Optimal molar ratios (1:1.2 carbazole:prenal) improve yields to ~75% .
What electrochemical properties make this compound relevant to materials science?
Q. Advanced
- Oxidative Polymerization : Cyclic voltammetry reveals a sharp oxidation peak at +1.05 V (vs. Ag/Ag⁺), corresponding to radical cation formation. This suggests potential for conductive polymer synthesis .
- Donor-Acceptor (D-A) Applications : The extended π-system and electron-rich carbazole core enable use in organic semiconductors. Co-polymerization with acceptor units (e.g., quinones) is being explored for optoelectronic devices .
How can low yields in pyran annulation steps be addressed?
Q. Advanced
- Optimized Reaction Conditions :
- Precursor Design : Using tert-butyldimethylsilyl (TBS)-protected intermediates enhances solubility and reactivity .
Are there contradictions in reported synthetic methodologies?
Q. Advanced
- Annulation Efficiency : reports 75% yield using prenal and BF₃·Et₂O, while achieves 90% with FeCl₃. This discrepancy highlights the role of catalyst choice and solvent polarity.
- Bromination Selectivity : Direct bromination at C9 may compete with C7 substitution. Some studies use directing groups (e.g., –OMe) to enhance regioselectivity .
What analytical challenges arise in characterizing fluorophenyl substituents?
Q. Advanced
- ¹⁹F NMR Complexity : Overlapping signals from bis(4-fluorophenyl) groups require high-field instruments (≥400 MHz) and decoupling techniques .
- Crystallographic Disorder : Fluorine atoms in the benzyl group may exhibit positional disorder, complicating electron density maps. Refinement with SHELXL resolves this .
How is this compound utilized in natural product-inspired drug discovery?
Q. Advanced
- Antimicrobial Scaffolds : Pyrano[3,2-a]carbazole alkaloids (e.g., mahanimbine) show α-amylase inhibition. Structural analogs with bromo/fluorophenyl groups are being tested for enhanced bioactivity .
- Oxidative Stress Modulation : Carbazole derivatives exhibit radical scavenging activity. Electrochemical data (e.g., redox potentials) guide the design of antioxidants .
What future research directions are proposed for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
